N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-9-10-18(25-3)16(11-14)22-19(24)13-26-20-21-12-17(23(20)2)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQLRZPJEUPTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions involving aldehydes, amines, and other reagents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions, where an amine group reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring or other functional groups can be reduced under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The imidazole ring, for example, is known to interact with metal ions and can inhibit certain enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Chlorinated derivatives (e.g., 8t and ’s compound) exhibit notable enzyme inhibition or antiparasitic activity, likely due to increased lipophilicity enhancing membrane penetration . Methoxy and ethoxy groups (target compound and 8u) may improve aqueous solubility but reduce activity in certain assays, as seen in 8u’s weak α-glucosidase inhibition .
Role of the Imidazole Core :
- 5-Nitroimidazoles (e.g., ) show potent antiparasitic activity due to nitro group redox activation .
- 5-Phenylimidazoles (target compound and ) lack nitro groups but may interact with hydrophobic enzyme pockets via the phenyl substituent.
Sulfanyl vs. Oxadiazole Linkers :
Hypothetical Structure-Activity Relationships (SAR)
Based on analogous compounds:
- Electron-Donating Groups (e.g., methoxy) : May reduce antimicrobial efficacy but improve solubility for central nervous system (CNS) targeting.
- Halogenated Aromatics (e.g., chloro) : Enhance lipophilicity and biofilm penetration, critical for antibacterial/antiparasitic action .
- Nitroimidazoles vs. Phenylimidazoles : Nitro groups confer redox-dependent cytotoxicity, while phenyl groups may enable allosteric enzyme modulation.
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound with potential therapeutic applications. Its unique structure, characterized by a methoxy-methylphenyl group and an imidazole ring, suggests various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-methoxy-5-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide, with a molecular formula of C20H21N3O2S. The presence of the imidazole ring is notable for its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 383.47 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
| CAS Number | 921816-53-7 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions and inhibit enzyme activity, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling processes.
- Antitumor Activity : Similar compounds have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. This suggests that this compound may exhibit comparable activity.
Case Studies
-
Cell Line Studies : In vitro studies have shown that compounds with imidazole rings can induce apoptosis in cancer cells. For example, compounds exhibiting IC50 values below 10 µM against A431 cells indicate strong anticancer properties.
Compound Cell Line IC50 (µM) Compound A A431 <10 Compound B Jurkat 23.30 - Mechanistic Insights : Molecular dynamics simulations reveal that similar compounds primarily interact through hydrophobic contacts with target proteins, suggesting that structural features significantly influence binding affinity and biological activity.
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
The synthesis typically involves a multi-step approach:
- Imidazole core formation : Cyclization of precursors (e.g., thiourea derivatives or α-haloketones) under acidic/basic conditions to form the 1-methyl-5-phenylimidazole moiety .
- Sulfanyl-acetamide linkage : Thiol-alkylation or nucleophilic substitution using 2-chloroacetamide derivatives, often catalyzed by bases like NaH or K₂CO₃ in anhydrous solvents (e.g., DMF or THF) .
- Final coupling : Reaction of the sulfanyl-acetamide intermediate with 2-methoxy-5-methylaniline via amide bond formation, employing coupling agents like EDCl/HOBt or DCC . Reaction progress is monitored by TLC or HPLC, with purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the imidazole ring, sulfanyl group, and acetamide linkage. Aromatic protons appear at δ 7.0–8.5 ppm, while the methoxy group resonates near δ 3.8 ppm .
- IR spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and S–C (650–700 cm⁻¹) .
- HPLC/MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH stability : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions, particularly at the acetamide bond. Stability assays should include incubation in PBS at 37°C for 24–72 hours, with degradation monitored via HPLC .
- Thermal stability : Decomposition occurs above 150°C, as shown by TGA/DSC. Short-term storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can SHELX software enhance structural elucidation via X-ray crystallography?
- Data refinement : SHELXL refines crystal structures using high-resolution data (≤1.0 Å), optimizing bond lengths/angles and resolving disorder in the imidazole or phenyl groups .
- Twinned data handling : For crystals with pseudo-merohedral twinning, SHELXD/SHELXE can deconvolute overlapping reflections, critical for accurate space group determination .
- Validation : Tools like PLATON in SHELXPRO assess geometric outliers (e.g., unusual torsion angles in the sulfanyl linker) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substituent variation : Compare analogs with modified substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl on the imidazole) to assess electronic effects on target binding .
- Computational modeling : Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces or molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 .
- Bioassay validation : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate results with computational predictions .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times across studies. Discrepancies in IC₅₀ values may arise from varying ATP levels in viability assays .
- Metabolic stability : Pre-treat compounds with liver microsomes to identify metabolites that may interfere with activity measurements .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple replicates .
Q. What computational methods predict the compound’s reactivity and metabolic pathways?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfur atoms prone to oxidation) .
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated demethylation of the methoxy group) and blood-brain barrier permeability .
- Molecular dynamics : Simulate interactions with serum proteins (e.g., albumin) to predict bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
